molecular formula C16H15ClN4O B524852 5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine

5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine

Cat. No. B524852
M. Wt: 314.77 g/mol
InChI Key: IDHINEMSCUFEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D153249 is a promoter of spinal muscular atrophy (SMA).

Scientific Research Applications

Hypotensive Agents

5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine has been studied for its hypotensive properties, particularly for its potential in relaxing blood vessels. Certain derivatives of quinazoline, including ones with chlorophenyl groups, have shown significant activity in this area. For example, a study by Eguchi et al. (1991) discovered that certain quinazoline compounds with various substitutions showed hypotensive effects, with some being considerably more potent than standard treatments like papaverine (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).

Antimicrobial Agents

Research has also explored the antimicrobial applications of quinazoline derivatives. Desai et al. (2011) synthesized several quinazoline compounds and tested them for antibacterial and antifungal activities, finding that some derivatives displayed excellent activity against bacteria like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, Bhatt, & Kumar, 2011).

Antitumor Agents

The potential use of quinazoline derivatives as antitumor agents has been a significant area of research. Abdel Gawad et al. (2010) synthesized new derivatives of quinazolin-4(3H)-ones and found that some showed broad-spectrum antitumor effectiveness against various cell lines, indicating their potential as templates for developing potent antitumor agents (Abdel Gawad, Georgey, Youssef, & El-Sayed, 2010).

Imaging Agents in Medicine

Quinazoline derivatives have also been researched for their use in medical imaging. Fernandes et al. (2008) investigated quinazoline derivatives labeled with technetium-99m, aiming to develop a biomarker for EGFR-TK imaging. This research is pivotal for advancing diagnostic capabilities in oncology (Fernandes, Santos, Santos, Pietzsch, Kunstler, Kraus, Rey, Margaritis, Bourkoula, Chiotellis, Paravatou‐Petsotas, & Pirmettis, 2008).

properties

Product Name

5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

5-(S)-[1-(3-Chlorophenyl)ethoxyl]quinazoline-2,4-diamine

InChI

InChI=1S/C16H15ClN4O/c1-9(10-4-2-5-11(17)8-10)22-13-7-3-6-12-14(13)15(18)21-16(19)20-12/h2-9H,1H3,(H4,18,19,20,21)

InChI Key

IDHINEMSCUFEIP-UHFFFAOYSA-N

SMILES

NC1=NC(N)=C2C(OC(C3=CC=CC(Cl)=C3)C)=CC=CC2=N1

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)OC2=CC=CC3=C2C(=NC(=N3)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

D-153249;  D 153249;  D153249

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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